molecular formula C17H14N5NaO6S B14519043 Benzenesulfonic acid, 3-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-methoxy-, monosodium salt CAS No. 62630-92-6

Benzenesulfonic acid, 3-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-methoxy-, monosodium salt

Cat. No.: B14519043
CAS No.: 62630-92-6
M. Wt: 439.4 g/mol
InChI Key: DZKFLTBTPAPAQL-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 3-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-methoxy-, monosodium salt is a complex organic compound with significant applications in various scientific fields This compound is characterized by its aromatic sulfonic acid structure, which includes a benzenesulfonic acid moiety linked to a pyrazole ring through an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-methoxy-, monosodium salt typically involves multiple steps:

    Azo Coupling Reaction: The initial step involves the diazotization of an aromatic amine, followed by coupling with a pyrazole derivative. This reaction is usually carried out in an acidic medium to facilitate the formation of the azo linkage.

    Sulfonation: The resulting azo compound undergoes sulfonation using concentrated sulfuric acid or oleum. This step introduces the sulfonic acid group into the aromatic ring.

    Neutralization: The final step involves neutralizing the sulfonic acid with sodium hydroxide to form the monosodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: The azo linkage can be reduced to form the corresponding hydrazo compound.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of hydrazo compounds.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of various dyes and pigments

Biology

In biological research, the compound is used as a staining agent due to its ability to bind to specific biomolecules. It is also investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.

Medicine

The compound’s sulfonic acid group makes it a potential candidate for drug development, particularly in designing anti-inflammatory and antimicrobial agents. Its ability to interact with biological targets through hydrogen bonding and electrostatic interactions is of significant interest.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals, including surfactants and detergents. Its solubility in water and organic solvents makes it suitable for various applications.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-methoxy-, monosodium salt involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and covalent bonding. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The azo linkage and pyrazole ring contribute to the compound’s ability to interact with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilic Acid: Another aromatic sulfonic acid with applications in dye synthesis and as a precursor for sulfa drugs.

    p-Toluenesulfonic Acid: Widely used as a catalyst in organic synthesis due to its strong acidic properties.

    Benzenesulfonic Acid: The simplest aromatic sulfonic acid, used in the production of phenol and as a catalyst in various chemical reactions.

Uniqueness

Benzenesulfonic acid, 3-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-methoxy-, monosodium salt is unique due to its complex structure, which combines the properties of an azo compound, a sulfonic acid, and a pyrazole derivative

Properties

CAS No.

62630-92-6

Molecular Formula

C17H14N5NaO6S

Molecular Weight

439.4 g/mol

IUPAC Name

sodium;3-[(3-carbamoyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-4-methoxybenzenesulfonate

InChI

InChI=1S/C17H15N5O6S.Na/c1-28-13-8-7-11(29(25,26)27)9-12(13)19-20-15-14(16(18)23)21-22(17(15)24)10-5-3-2-4-6-10;/h2-9,15H,1H3,(H2,18,23)(H,25,26,27);/q;+1/p-1

InChI Key

DZKFLTBTPAPAQL-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC=CC=C3)C(=O)N.[Na+]

Origin of Product

United States

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